(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Overview
Description
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a bicyclic compound that features a unique structural motif. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a ligand for sigma receptors. The bicyclic structure provides a rigid framework that can interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
The primary targets of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane are the sigma receptors (SRs) . These receptors, specifically sigma-1 (S1R) and sigma-2 (S2R), play a significant role in various biological and pathological conditions .
Mode of Action
This compound interacts with its targets, the sigma receptors, by binding to them . The S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) . Upon activation, S1R dissociates from BiP, moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors .
Result of Action
The most notable compounds of this compound have been screened for analgesic effects in vivo . Their functional profile was determined through in vivo and in vitro models . Some compounds reached the maximum antiallodynic effect at 20 mg/kg . The selective S1R agonist PRE-084 completely reversed their action, indicating that the effects are entirely dependent on the S1R antagonism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[43One common method involves the catalytic hydrogenation of a precursor compound, such as 8-benzyl-2,8-diazabicyclo[4.3.0]nonane, followed by reduction and debenzylation steps . The reaction conditions often include the use of palladium on carbon as a catalyst and hydrogen gas for the hydrogenation steps .
Industrial Production Methods
Industrial production methods for (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane focus on optimizing yield and purity while minimizing costs. These methods may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography . The process parameters are carefully controlled to ensure the production of enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isobutyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another bicyclic compound with a similar core structure but different substituents.
Bicyclo[3.3.1]nonane: A related compound with a different ring system that also exhibits biological activity.
Uniqueness
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is unique due to its specific interaction with sigma receptors and its potential therapeutic applications. Its rigid bicyclic structure provides a distinct advantage in drug design, allowing for precise interactions with biological targets .
Properties
IUPAC Name |
(3S,8aS)-3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9(2)6-10-8-13-5-3-4-11(13)7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNMUPYECOXNEZ-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCCC2CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC[C@H]2CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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